molecular formula C27H36FNO4 B1235566 Fdpn F-18 CAS No. 315209-00-8

Fdpn F-18

Cat. No.: B1235566
CAS No.: 315209-00-8
M. Wt: 456.6 g/mol
InChI Key: VKHMXTVEQIZBFB-OTYPXZCOSA-N
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Description

Fdpn F-18, also known as 6-O-(2-[18F]fluoroethyl)-6-O-desmethyldiprenorphine, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a fluorine-18 labeled derivative of diprenorphine, an opioid receptor ligand. The compound is primarily used for imaging the opioidergic system in the brain, providing valuable insights into various neurological and psychiatric conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fdpn F-18 typically involves the radiofluorination of a precursor compound. One common method is the nucleophilic substitution reaction, where [18F]fluoride is used to replace a leaving group in the precursor molecule. The reaction is usually carried out in the presence of a phase transfer catalyst and a suitable solvent, such as acetonitrile .

Industrial Production Methods

Industrial production of this compound involves automated radiosynthesis using specialized equipment. The process starts with the production of [18F]fluoride in a cyclotron, followed by its incorporation into the precursor molecule through nucleophilic substitution. The final product is then purified using solid-phase extraction (SPE) cartridges to ensure high radiochemical purity .

Chemical Reactions Analysis

Types of Reactions

Fdpn F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound can also participate in other types of chemical reactions, such as oxidation and reduction, depending on the functional groups present in the molecule .

Common Reagents and Conditions

Major Products Formed

The major product formed from the nucleophilic substitution reaction is this compound itself. Other reactions, such as oxidation or reduction, can lead to the formation of various derivatives depending on the specific conditions and reagents used .

Scientific Research Applications

Fdpn F-18 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

Fdpn F-18 exerts its effects by binding to opioid receptors in the brain. The compound is a non-specific opioid receptor ligand, meaning it can bind to multiple types of opioid receptors. Once bound, it emits positrons, which are detected by PET imaging to visualize the distribution of the compound in the brain. This allows researchers to study the activity and density of opioid receptors in various regions of the brain .

Comparison with Similar Compounds

Fdpn F-18 is unique in its ability to provide high-resolution images of the opioidergic system due to the longer half-life of fluorine-18 compared to other radioisotopes like carbon-11. Some similar compounds include:

This compound stands out due to its specific application in imaging the opioidergic system, providing valuable insights into neurological and psychiatric conditions.

Properties

CAS No.

315209-00-8

Molecular Formula

C27H36FNO4

Molecular Weight

456.6 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-15-(2-(18F)fluoranylethoxy)-16-(2-hydroxypropan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C27H36FNO4/c1-24(2,31)19-14-25-7-8-27(19,32-12-10-28)23-26(25)9-11-29(15-16-3-4-16)20(25)13-17-5-6-18(30)22(33-23)21(17)26/h5-6,16,19-20,23,30-31H,3-4,7-15H2,1-2H3/t19-,20-,23-,25-,26+,27-/m1/s1/i28-1

InChI Key

VKHMXTVEQIZBFB-OTYPXZCOSA-N

SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O

Isomeric SMILES

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCC[18F])O

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O

Synonyms

18F-DPN
6-O-(2-(18F)fluoroethyl)-6-O-desmethyldiprenorphine

Origin of Product

United States

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